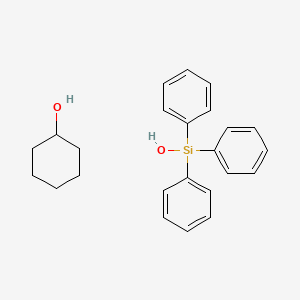Cyclohexanol--triphenylsilanol (1/1)
CAS No.: 918414-84-3
Cat. No.: VC19004509
Molecular Formula: C24H28O2Si
Molecular Weight: 376.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 918414-84-3 |
|---|---|
| Molecular Formula | C24H28O2Si |
| Molecular Weight | 376.6 g/mol |
| IUPAC Name | cyclohexanol;hydroxy(triphenyl)silane |
| Standard InChI | InChI=1S/C18H16OSi.C6H12O/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;7-6-4-2-1-3-5-6/h1-15,19H;6-7H,1-5H2 |
| Standard InChI Key | DZWIEEKWGTZFGG-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC(CC1)O.C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)O |
Introduction
Structural Characteristics and Molecular Interactions
Molecular Architecture
Cyclohexanol–triphenylsilanol (1/1) integrates two distinct molecular units:
-
Cyclohexanol: A six-membered cycloaliphatic ring with a hydroxyl group (-OH) at the equatorial position, contributing to its polarity and hydrogen-bonding capacity.
-
Triphenylsilanol: A silicon-centered molecule featuring a hydroxyl group bonded to a silicon atom that is additionally substituted with three phenyl rings, creating a sterically hindered yet reactive silanol group.
The 1:1 association likely arises from intermolecular hydrogen bonding between the hydroxyl groups of cyclohexanol and triphenylsilanol, as evidenced by infrared spectroscopy studies on similar silanol-alcohol systems . The canonical SMILES string (C1CCC(CC1)O.C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)O) confirms the non-covalent interaction between the two components.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| CAS No. | 918414-84-3 |
| Molecular Formula | C₂₄H₂₈O₂Si |
| Molecular Weight | 376.6 g/mol |
| IUPAC Name | Cyclohexanol; hydroxy(triphenyl)silane |
| Hydrogen Bond Donors | 2 (one -OH from each component) |
| Hydrogen Bond Acceptors | 2 |
Synthesis and Isolation Strategies
While no dedicated synthesis protocol for cyclohexanol–triphenylsilanol (1/1) has been published, its preparation likely involves the following steps derived from analogous silanol complexes :
Step 1: Synthesis of Triphenylsilanol
The patent RU2174124C2 details a high-yield method for triphenylsilanol production :
-
Grignard Reaction: Phenylmagnesium chloride reacts with dichlorosilanes (e.g., diphenyldichlorosilane) in a tetrahydrofuran (THF)/toluene solvent system.
-
Hydrolysis: The resulting triphenylchlorosilane intermediate is treated with water, yielding triphenylsilanol with >98% purity after solvent removal and crystallization .
Step 2: Complex Formation with Cyclohexanol
The 1:1 complex likely forms through:
-
Co-crystallization: Dissolving equimolar amounts of cyclohexanol and triphenylsilanol in a polar aprotic solvent (e.g., THF).
-
Solvent Evaporation: Gradual removal of the solvent under reduced pressure promotes hydrogen-bond-driven association, as observed in similar alcohol-silanol systems .
Critical Reaction Parameters
-
Solvent Ratio: Optimal THF:toluene mixtures (1:3 to 3:1) enhance reaction selectivity and yield .
-
Temperature Control: Maintaining temperatures below 70°C prevents silanol condensation .
Physicochemical Properties and Stability
Hydrogen Bonding Dynamics
Infrared spectroscopy studies of triphenylsilanol in ketonic solvents reveal strong hydrogen-bonding interactions between the silanol -OH and electron-rich oxygen atoms . In the cyclohexanol complex, this interaction likely shifts to intramolecular hydrogen bonding between the two hydroxyl groups, stabilizing the 1:1 adduct.
Thermal Stability
While specific data for the complex is unavailable, triphenylsilanol alone decomposes above 200°C, suggesting the complex may exhibit similar thermal limitations. The cyclohexanol component (boiling point 161°C) could volatilize under elevated temperatures, necessitating storage at ambient conditions.
Research Findings and Catalytic Applications
Catalytic Amidation Reactions
Triphenylsilanol derivatives demonstrate significant catalytic activity in direct amidation reactions. Key findings from recent studies include :
-
Reaction Scope: Tris(p-haloaryl)silanols show enhanced activity over unsubstituted variants, with p-bromo derivatives achieving 46% conversion in model reactions .
-
Mechanistic Insights: The rate-determining step involves partial negative charge development on the silicon center, facilitated by electron-withdrawing substituents (Hammett ρ = +0.82) .
Table 2: Comparative Catalytic Performance
| Catalyst | Conversion (%) | Reaction Time |
|---|---|---|
| Triphenylsilanol | 25 | 1 h |
| Tris(p-bromophenyl)silanol | 46 | 1 h |
| No catalyst | 11 | 1 h |
For cyclohexanol–triphenylsilanol (1/1), the cyclohexanol moiety may modulate solubility or steric effects, potentially expanding substrate compatibility in non-polar media.
Future Research Directions
-
Synthesis Optimization: Developing one-pot methodologies combining triphenylsilanol synthesis and complex formation.
-
Catalytic Screening: Testing the complex in diverse reactions (e.g., esterifications, cross-couplings).
-
Structural Elucidation: Single-crystal X-ray diffraction studies to confirm hydrogen-bonding patterns.
-
Toxicological Profiling: Systematic studies on ecotoxicological impacts and biodegradation pathways.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume